molecular formula C13H19NO3 B13170735 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid

Cat. No.: B13170735
M. Wt: 237.29 g/mol
InChI Key: NIALLOYSNYDZMO-UHFFFAOYSA-N
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Description

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(2-hydroxyethyl)phenol with dimethylamine to form the intermediate 4-(2-(dimethylamino)ethoxy)phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C13H19NO3/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16)

InChI Key

NIALLOYSNYDZMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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